molecular formula C23H21ClN4O4 B6555789 [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040652-24-1

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6555789
CAS No.: 1040652-24-1
M. Wt: 452.9 g/mol
InChI Key: WJCGIEZFGUXSPY-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining two pharmacologically relevant scaffolds: a 1,3-oxazole ring and a 1,2,3-triazole moiety. The oxazole ring is substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 5, while the triazole ring is linked to a 2-ethoxyphenyl group at position 1 and a methyl group at position 3.

Properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-4-30-20-11-6-5-10-19(20)28-14(2)21(26-27-28)23(29)31-13-18-15(3)32-22(25-18)16-8-7-9-17(24)12-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGIEZFGUXSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Scaffold Diversity

  • Oxazole vs. Thiazole/Oxadiazole : The target compound’s oxazole ring (electron-rich oxygen) contrasts with thiazole (sulfur-containing, polarizable) in and oxadiazole (nitrogen-rich, planar) in . Oxadiazoles are often associated with enhanced metabolic stability compared to oxazoles .
  • Triazole Linkage: All compounds share a 1,2,3-triazole core, but substitution patterns vary.

Substituent Effects

  • Chlorophenyl Groups : The 3-chlorophenyl substituent in the target compound vs. 2-chlorophenyl in may influence π-π stacking orientation. Ortho-substituted chlorophenyl groups (as in ) often reduce rotational freedom, enhancing binding specificity .
  • Ethoxy vs. Methoxy Groups : The 2-ethoxyphenyl group in the target compound offers increased lipophilicity compared to methoxy groups in , which could enhance membrane permeability but reduce aqueous solubility.

Functional Group Implications

  • Ester vs. Amide Linkages : The ester group in the target compound is prone to hydrolysis, unlike the stable amide bond in . This may necessitate prodrug strategies for in vivo applications.
  • Trifluoromethyl vs. Chlorine : The trifluoromethyl group in provides strong electron-withdrawing effects and metabolic resistance, absent in the chlorine-dominated target compound .

Methodological Considerations

Structural comparisons rely on crystallographic data refined using programs like SHELXL and visualized via tools such as WinGX/ORTEP . For instance, the oxadiazole-triazole compound in was likely resolved using SHELX algorithms, ensuring accurate bond-length and angle measurements for comparative analysis .

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